
2-(Methanesulfinyl)-3-methylpenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfinyl)-3-methylpenta-1,3-diene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a penta-1,3-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-3-methylpenta-1,3-diene typically involves the reaction of methanesulfinyl chloride with an appropriate diene precursor under controlled conditions. The reaction is carried out in a well-ventilated hood due to the release of volatile by-products. The reaction mixture is maintained at low temperatures (0° to −10°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methanesulfinyl)-3-methylpenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methanesulfinyl)-3-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methanesulfinyl)-3-methylpenta-1,3-diene involves its interaction with specific molecular targets, leading to various biochemical effects. The methanesulfinyl group is known to participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl sulfone: Another organosulfur compound with distinct chemical properties and uses.
Uniqueness
2-(Methanesulfinyl)-3-methylpenta-1,3-diene is unique due to its specific structural features and the presence of both a diene and a methanesulfinyl group.
Propiedades
Número CAS |
63464-77-7 |
|---|---|
Fórmula molecular |
C7H12OS |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
3-methyl-2-methylsulfinylpenta-1,3-diene |
InChI |
InChI=1S/C7H12OS/c1-5-6(2)7(3)9(4)8/h5H,3H2,1-2,4H3 |
Clave InChI |
FTWJEJMSQSLJDE-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=C)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


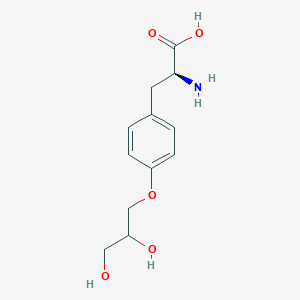

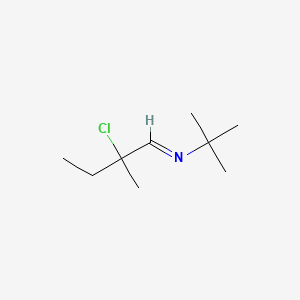
![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
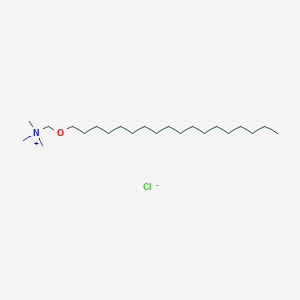
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
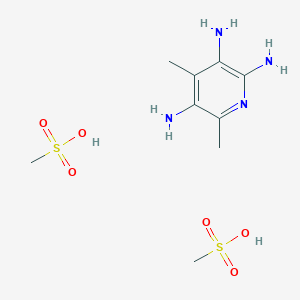
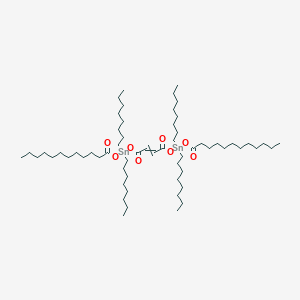
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
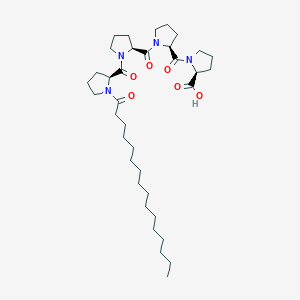
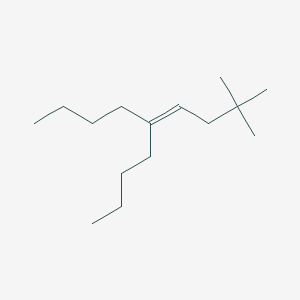
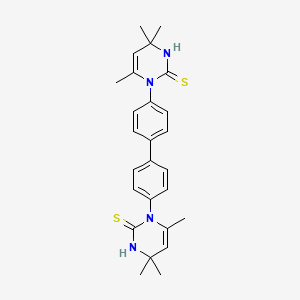

![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
